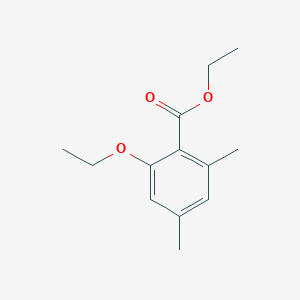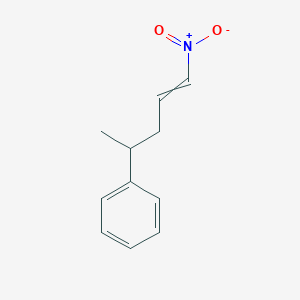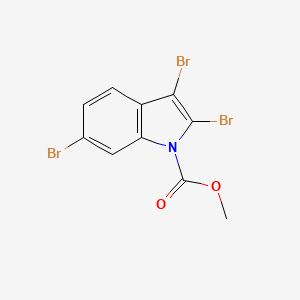![molecular formula C15H10N4O3S B12615624 1H-Pyrrolo[2,3-b]pyridine-2-carboxamide, N-cyano-1-(phenylsulfonyl)-](/img/structure/B12615624.png)
1H-Pyrrolo[2,3-b]pyridine-2-carboxamide, N-cyano-1-(phenylsulfonyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Pyrrolo[2,3-b]pyridine-2-carboxamide, N-cyano-1-(phenylsulfonyl)- is a compound that has garnered significant interest in the field of medicinal chemistry. This compound is part of the pyrrolopyridine family, known for its diverse biological activities. It has been studied for its potential as a fibroblast growth factor receptor (FGFR) inhibitor, which plays a crucial role in various types of tumors .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamide, N-cyano-1-(phenylsulfonyl)- involves multiple stepsThe reaction conditions often involve the use of catalysts and specific solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
1H-Pyrrolo[2,3-b]pyridine-2-carboxamide, N-cyano-1-(phenylsulfonyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and specific solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .
Applications De Recherche Scientifique
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its role in inhibiting specific enzymes and receptors.
Medicine: Investigated for its potential as an anti-cancer agent, particularly in targeting FGFRs.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamide, N-cyano-1-(phenylsulfonyl)- involves its interaction with specific molecular targets. It primarily acts as an inhibitor of FGFRs, which are involved in cell proliferation, migration, and survival. By inhibiting these receptors, the compound can induce apoptosis (programmed cell death) in cancer cells and inhibit tumor growth .
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-Pyrrolo[2,3-b]pyridine derivatives: These compounds share a similar core structure but may have different functional groups.
FGFR inhibitors: Other compounds in this category include AZD4547, JNJ-42756493 (Erdafitinib), and BGJ-398.
Uniqueness
1H-Pyrrolo[2,3-b]pyridine-2-carboxamide, N-cyano-1-(phenylsulfonyl)- stands out due to its potent inhibitory activity against multiple FGFR isoforms. This broad-spectrum activity makes it a promising candidate for further development as a therapeutic agent .
Propriétés
Formule moléculaire |
C15H10N4O3S |
|---|---|
Poids moléculaire |
326.3 g/mol |
Nom IUPAC |
1-(benzenesulfonyl)-N-cyanopyrrolo[2,3-b]pyridine-2-carboxamide |
InChI |
InChI=1S/C15H10N4O3S/c16-10-18-15(20)13-9-11-5-4-8-17-14(11)19(13)23(21,22)12-6-2-1-3-7-12/h1-9H,(H,18,20) |
Clé InChI |
CWPQHMWKFJQBKJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)S(=O)(=O)N2C(=CC3=C2N=CC=C3)C(=O)NC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Ethenyl-8-methyl-4,5-dihydro-1H-pyrrolo[3,2-h]quinoline](/img/structure/B12615554.png)
![1H-Pyrrolo[2,3-b]pyridine-3-carboxaldehyde, 5-chloro-2-methyl-, oxime](/img/structure/B12615559.png)


![3-{[(5R)-5,6-Dihydroxyhexyl]oxy}benzaldehyde](/img/structure/B12615570.png)
![methyl (2S)-2-[2-[4-[[(2S)-1-methoxy-3-methyl-1-oxopentan-2-yl]carbamoyl]piperazin-1-yl]ethylcarbamoylamino]-3-methylpentanoate](/img/structure/B12615573.png)
![9-Bromo-2-naphthalen-2-yl-4'-phenylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,1'-cyclohexane]](/img/structure/B12615575.png)
![4-Bromo-2-[4-(trifluoromethyl)phenyl]thiophene](/img/structure/B12615577.png)


![N-[(2S)-1,3-Dihydroxybutan-2-yl]-3-methylbutanamide](/img/structure/B12615603.png)
![4-Piperidinecarboxamide, 1-acetyl-N-[2-(2,4-dichlorophenoxy)phenyl]-](/img/structure/B12615611.png)

